molecular formula C7H7F3N2O2 B141030 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-66-6

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B141030
M. Wt: 208.14 g/mol
InChI Key: IWLWUGGGZQMPIX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group at the 3-position and the ethyl ester at the 1-position indicate that this compound may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures, and the corresponding acids were also synthesized . Another study reported the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid using TBTU as a catalyst . These methods could potentially be adapted for the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffraction analysis has been used to confirm the structure of various pyrazole compounds, including the position of substituents on the pyrazole ring . Additionally, DFT calculations have been employed to predict and compare the molecular structure of pyrazole derivatives with experimental data, providing insights into the electronic structure and potential reactivity of these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the Diels–Alder reaction has been used to create trifluoromethyl-containing derivatives of 3-aminobenzoic acid . Furthermore, pyrazole carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles . These reactions highlight the versatility of pyrazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's acidity, lipophilicity, and metabolic stability. Spectroscopic methods such as NMR, FT-IR, and mass spectrometry have been used to characterize these compounds . Additionally, theoretical studies, including HOMO-LUMO energy levels and molecular electrostatic potential, provide a deeper understanding of the reactivity and properties of pyrazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters was explored using ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates. These compounds were prepared by condensation reactions and their structures were confirmed using X-ray diffraction analysis, establishing the position of the trifluoromethyl group on the pyrazole ring (Beck & Wright, 1987).

Cross-Coupling Reactions and Condensed Pyrazoles

  • Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process led to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. Detailed NMR spectroscopic investigations were conducted on the products (Arbačiauskienė et al., 2011).

Library of Pyrazole-4-carboxamides

  • A significant library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared for biological evaluation. This library was synthesized using solution-phase chemistry, showcasing the versatility of the pyrazole-4-carboxamide structure in chemical diversification (Donohue et al., 2002).

Improved Synthesis Techniques

  • Improved synthesis methods for 1H-pyrazole-4-carboxylic acid have been developed, increasing the yield significantly. This highlights the importance of optimizing synthesis methods for better yield and efficiency (Dong, 2011).

Coordination Polymers

  • New research into the synthesis of d10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been conducted. These polymers have potential applications in materials science and inorganic chemistry (Cheng et al., 2017).

Safety And Hazards

The safety data sheet for “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” provides information on its hazards. If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-4(6(13)14)3-5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLWUGGGZQMPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426906
Record name 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

128694-66-6
Record name 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=128694-66-6
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Record name 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
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Record name 128694-66-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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